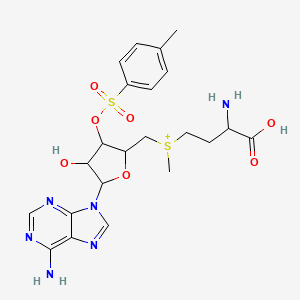

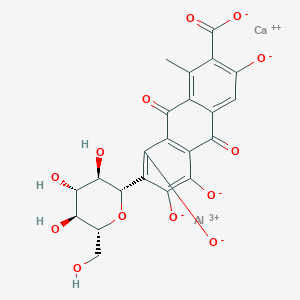

3,7-Bis(sulfooxy)cholan-24-oic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is synthesized in the liver in some species and was first identified in the bile of bears from the genus Ursus, from which its name is derived . Ursulcholic acid has been used for decades in traditional medicine to treat liver diseases and is known for its hydrophilicity, making it less toxic than other bile acids .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ursulcholic acid involves several steps, including the dehydroxylation of hydroxysteroids and the biochemical pathway for dehydroxylation . One method involves the electroreduction of 7-ketone lithocholic acid, which offers high stereoselectivity and potential for large-scale production . Another method uses deep eutectic solvents for the production of ursulcholic acid .

Industrial Production Methods: Industrial production of ursulcholic acid can be achieved through microbiological processes involving the biotransformation of β-sitosterol in the presence of specific microorganisms . This method leverages the enzymatic capabilities of microorganisms to convert sterols into ursulcholic acid efficiently.

化学反応の分析

Types of Reactions: Ursulcholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving ursulcholic acid include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound under specific conditions. For example, the electroreduction method uses specific catalysts to achieve high stereoselectivity .

Major Products Formed: The major products formed from the reactions involving ursulcholic acid depend on the type of reaction and the conditions used. For instance, the electroreduction of 7-ketone lithocholic acid results in the formation of ursulcholic acid with high stereoselectivity .

科学的研究の応用

Ursulcholic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, it is used to treat liver diseases such as primary biliary cholangitis and gallstone disease . In the field of cancer research, ursulcholic acid and its derivatives have shown significant anti-lung cancer activity .

作用機序

Ursulcholic acid exerts its effects by protecting hepatocytes and cholangiocytes from bile acid-induced damage, such as reactive oxygen species-induced inflammation and mitochondrial dysfunction . It works by replacing hydrophobic or more toxic bile acids in the bile acid pool, thus reducing cholesterol absorption and dissolving cholesterol-rich gallstones . The compound also stimulates anti-apoptotic pathways and prevents the production of reactive oxygen species by Kupffer cells and resident macrophages in the liver .

類似化合物との比較

Ursulcholic acid is often compared with other bile acids such as chenodeoxycholic acid and cholic acid. While chenodeoxycholic acid has similar choleretic effects, it is not as well-tolerated in humans and lacks the immunomodulating or chemoprotective effects of ursulcholic acid . Other similar compounds include lithocholic acid and deoxycholic acid, which also play roles in bile acid homeostasis .

Conclusion

Ursulcholic acid is a versatile compound with significant applications in medicine, chemistry, and industry Its unique properties and mechanisms of action make it a valuable tool in treating liver diseases and other conditions

特性

IUPAC Name |

4-(10,13-dimethyl-3,7-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O10S2/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXSDJHAJWTEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869004 |

Source

|

| Record name | 3,7-Bis(sulfooxy)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13386389.png)

![17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13386400.png)

![4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B13386402.png)

![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)

![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)

![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)

![(3aR,4R,5R,6aS)-4-[(3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13386480.png)